molecular formula C17H25N3O5S B2971646 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide CAS No. 2309188-81-4

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide

Cat. No.: B2971646
CAS No.: 2309188-81-4
M. Wt: 383.46
InChI Key: NCGGMCBDBSQXHH-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a diazepane ring, and a sulfonyl group attached to a benzamide core.

Properties

IUPAC Name

2-methoxy-5-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-16-4-3-14(11-15(16)17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGGMCBDBSQXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide typically involves multiple steps. One common method involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid at 0°C to form a sulfonyl chloride intermediate. This intermediate is then treated with ammonia gas to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The diazepane ring can be reduced to form a simpler amine derivative.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the diazepane ring may produce a primary amine.

Scientific Research Applications

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide (CAS Number: 2309188-81-4) is a complex organic compound notable for its unique structure that combines a methoxy group, an oxolan ring, and a diazepan ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₅S
Molecular Weight383.5 g/mol
Structure (SMILES)COCC(=O)N1CCOCC1N

The presence of these functional groups enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

Research indicates that 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered biochemical processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits for neurological disorders.

Therapeutic Applications

The compound's unique structure and biological activity suggest potential applications in treating various conditions:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness.
  • Anticancer Potential : Some compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines. For instance, studies on related benzoxazole derivatives have shown selective toxicity towards cancer cells compared to normal cells, indicating a possible pathway for further research into the anticancer properties of 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide.

Study 1: Antimicrobial Screening

In a comparative study involving various compounds with similar structures, it was found that certain derivatives exhibited minimal inhibitory concentrations (MIC) against bacterial strains such as Bacillus subtilis and Escherichia coli. The results indicated that modifications in the molecular structure significantly influenced antimicrobial activity.

Study 2: Cytotoxicity Assessment

Research on compounds related to 2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide showed promising results in cytotoxicity assays against multiple cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers. The structure–activity relationship established in these studies could guide future modifications to enhance efficacy.

Comparative Analysis

Compound NameBiological ActivityNotes
2-Methoxy-5-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamidePotential enzyme inhibitorUnique structure may confer distinct properties
Benzoxazole derivativesAntimicrobial/CytotoxicSelective toxicity towards cancer cells

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